6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Description
6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a complex organic compound with a unique structure. It belongs to the class of cholestanoids, which are derivatives of cholesterol. This compound is characterized by its multiple ring structures and various functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQHUKSFUOOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it serves as a tool for investigating the structure and function of cholestanoids and their derivatives .
In medicine, 6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and antioxidant activities, making it a candidate for drug development . Additionally, its unique structure allows it to interact with various molecular targets, providing insights into the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in inflammatory and oxidative stress pathways . This binding can modulate the activity of these targets, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar compounds to 6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid include other cholestanoids and triterpenoids. These compounds share similar structural features, such as multiple ring systems and various functional groups .
6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is unique in its specific arrangement of these features, which contributes to its distinct chemical and biological properties. Other similar compounds include 4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione and 16-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one .
Biological Activity
The compound 6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a complex organic molecule with potential biological activities. This article explores its biological activity by examining existing research findings and case studies.
Chemical Structure and Properties
This compound features a cyclopenta[a]phenanthrene backbone with multiple methyl groups and hydroxyl functionalities. Its molecular formula is , indicating a significant degree of saturation and complexity in its structure. The presence of hydroxyl and alkene groups enhances its reactivity and potential biological interactions.
Anti-inflammatory Properties
Research has indicated that this compound may exhibit anti-inflammatory properties. It is believed to modulate inflammatory pathways by interacting with specific molecular targets. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α through various signaling pathways like NF-κB and STAT3 .
Anticancer Potential
The anticancer activity of this compound has also been investigated. Preliminary findings suggest that it may induce apoptosis in cancer cells by affecting cellular signaling pathways associated with cell survival and proliferation. For example, compounds with structural similarities have been observed to inhibit cancer cell growth through mechanisms involving the modulation of apoptosis-related proteins .
The mechanism of action for the biological activities of this compound likely involves:
- Binding to Specific Receptors : Interaction studies indicate that the compound may bind to certain enzymes or receptors that regulate inflammation and cancer progression.
- Modulation of Cellular Processes : By influencing key signaling pathways (e.g., NF-κB), the compound can alter gene expression related to inflammation and cancer cell survival.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations among related compounds can influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(15-acetyloxy...) | Contains an acetyloxy group | Acetylation may enhance solubility |
| 4-hydroxy-6-(3-hydroxy...) | Similar hydroxy groups | Potentially different biological activity due to structural variations |
| 2-(3-hydroxy...) | Basic structure similar but fewer methyl groups | May exhibit different reactivity profiles |
The extensive methylation pattern in the target compound may enhance its lipophilicity and influence its interaction with biological membranes .
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Cucurbitacin B : This compound demonstrated significant inhibition of inflammatory responses by targeting specific cellular pathways. It was effective in reducing cytokine levels in various models .
- Betulin : Exhibited promising anticancer properties by inducing apoptosis in liver cancer cells through mitochondrial pathway modulation .
These studies highlight the potential therapeutic applications of compounds with similar structural characteristics.
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via semi-synthetic modification of natural precursors, such as steroidal frameworks extracted from plants like Chisocheton tomentosus (Meliaceae). Key steps include hydroxylation, methylation, and olefin introduction, with stereochemical control achieved using chiral catalysts or enzymatic methods. Structural confirmation requires X-ray crystallography (e.g., single-crystal studies at 100 K) and NMR spectroscopy .
Q. How is structural elucidation performed for this polycyclic compound?
X-ray crystallography is the gold standard for resolving complex stereochemistry (e.g., reports a data-to-parameter ratio of 10.7 for crystal structure validation). Complementary techniques include high-field NMR (e.g., 11 defined stereocenters in ) and mass spectrometry (HRMS for molecular formula confirmation) .
Q. What safety protocols are critical during handling?
Use nitrile gloves, fume hoods, and respiratory protection (FFP2 masks) due to potential carcinogenicity (IARC Class 2B). Avoid skin contact and environmental release; store at -20°C in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
Q. Which analytical methods validate purity and identity?
Purity is assessed via HPLC (≥95% purity threshold) with UV/Vis or ELSD detection. Identity confirmation combines LC-MS (e.g., m/z 380.256 in ) and FT-IR for functional group analysis .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved?
Discrepancies in hydroxyl/methyl group orientations (e.g., vs. 12) require cross-validation using rotational spectroscopy and density functional theory (DFT) calculations. Molecular dynamics simulations (e.g., COMSOL Multiphysics) model conformational stability under varying solvents .
Q. What computational strategies predict reactivity and stability?
Quantum mechanical modeling (e.g., Gaussian 16) calculates HOMO-LUMO gaps for redox behavior. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways, validated by GC-MS for byproduct profiling .
Q. How to design experiments for undetermined physical properties?
For solubility: Use the shake-flask method with HPLC quantification across solvents (e.g., logP determination via octanol-water partitioning). Melting points are measured via differential scanning calorimetry (DSC) at 10°C/min .
Q. What approaches address discrepancies in pharmacological target data?
Conflicting target affinities (e.g., nuclear receptors vs. enzymes) require orthogonal assays: surface plasmon resonance (SPR) for binding kinetics and CRISPR-edited cell lines for functional validation. Molecular docking (AutoDock Vina) prioritizes binding poses .
Q. How to optimize crystallization for structural studies?
Screen solvents (e.g., acetone/water mixtures) using vapor diffusion at 4°C. Additives like polyethylene glycol (PEG 4000) improve crystal lattice formation. Monitor nucleation via dynamic light scattering (DLS) .
Q. How to assess toxicity without prior data?
Use in silico tools (e.g., ProTox-II for LD₅₀ prediction) followed by in vitro assays: Ames test for mutagenicity and MTT assays in HepG2 cells for cytotoxicity. Zebrafish embryo models evaluate acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
